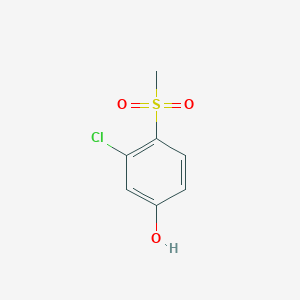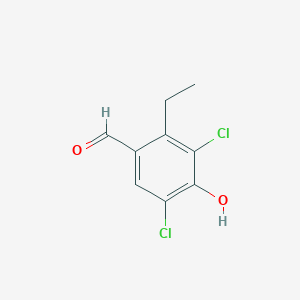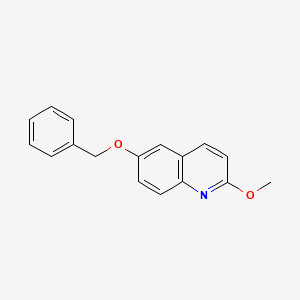![molecular formula C16H24N2O2 B13881474 (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is an organic compound with a complex structure that includes a piperazine ring substituted with a butyl group and a phenyl ring substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-butylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl]-4-butylpiperazine.
Reduction: (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
(4-Butylpiperazin-1-yl)-[4-(methyl)phenyl]methanone: Similar structure but with a methyl group instead of a hydroxymethyl group.
(4-Butylpiperazin-1-yl)-[4-(ethoxymethyl)phenyl]methanone: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the piperazine ring and the phenyl ring with the hydroxymethyl group offers unique binding properties in biological systems.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
(4-butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-8-17-9-11-18(12-10-17)16(20)15-6-4-14(13-19)5-7-15/h4-7,19H,2-3,8-13H2,1H3 |
InChIキー |
RJNJMKMWZFTURF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


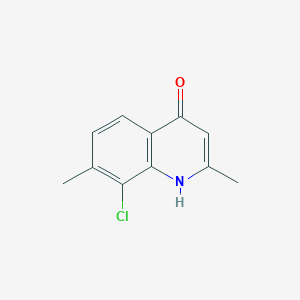
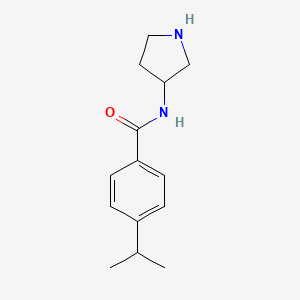
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
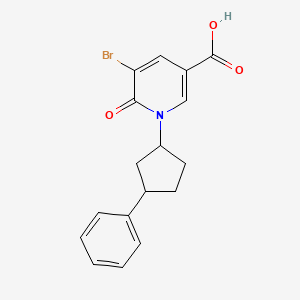

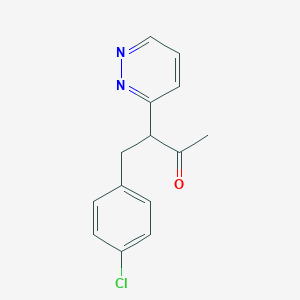
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
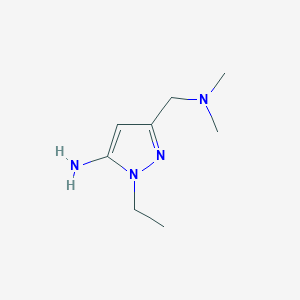
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
